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Compound of Interest

Compound Name:

3-(4-

CYANOPHENYL)CYCLOHEXAN

ONE

Cat. No.: B038353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-(4-
cyanophenyl)cyclohexanone, a versatile bifunctional molecule with significant potential in

medicinal chemistry and materials science. This document delves into its chemical identity,

synthesis, analytical characterization, and prospective applications, offering field-proven

insights and detailed methodologies for professionals in drug development and chemical

research.

Introduction: A Scaffold of Interest
3-(4-cyanophenyl)cyclohexanone, also known by its IUPAC name 4-(3-

oxocyclohexyl)benzonitrile, is a derivative of cyclohexanone featuring a cyanophenyl group at

the 3-position. The presence of both a reactive ketone functional group and a cyano-substituted

aromatic ring makes this compound a valuable intermediate for the synthesis of more complex

molecular architectures. The cyclohexanone moiety is a prevalent scaffold in medicinal

chemistry, known to be a key structural element in a variety of biologically active compounds.

The 4-cyanophenyl group, a common pharmacophore, can participate in various non-covalent

interactions with biological targets and serves as a useful handle for further chemical

modifications.
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This guide aims to consolidate the available technical information on 3-(4-
cyanophenyl)cyclohexanone, providing a foundational resource for its synthesis,

characterization, and exploration in drug discovery and materials science.

Chemical Identifiers and Physicochemical
Properties
A clear identification of a chemical entity is paramount for regulatory compliance, safety, and

scientific communication. The primary identifiers and key physicochemical properties of 3-(4-
cyanophenyl)cyclohexanone are summarized below.

Identifier/Property Value Source

CAS Number 123732-09-2 [1]

IUPAC Name 4-(3-oxocyclohexyl)benzonitrile

Molecular Formula C₁₃H₁₃NO [2]

Molecular Weight 199.25 g/mol [2]

Canonical SMILES
N#Cc1ccc(cc1)C1CC(=O)CCC

1

InChI Key
XFRVACCGEKPJDI-

UHFFFAOYSA-N

Synthesis of 3-(4-cyanophenyl)cyclohexanone
The synthesis of 3-(4-cyanophenyl)cyclohexanone can be approached through several

strategic routes. A plausible and efficient method involves a two-step process starting from a

commercially available substituted phenol, as outlined in a general method for 4-substituted

cyclohexanones. This approach leverages a catalytic hydrogenation followed by an oxidation

step.

Proposed Synthetic Pathway
The synthesis commences with the catalytic hydrogenation of 4-cyanophenol to produce 4-

cyanocyclohexanol. The resulting secondary alcohol is then oxidized to the corresponding
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ketone, 3-(4-cyanophenyl)cyclohexanone. The regiochemistry is directed by the starting

material.

4-Cyanophenol 4-Cyanocyclohexanol

Catalytic Hydrogenation
(e.g., H₂, Pd/C) 3-(4-cyanophenyl)cyclohexanone

Oxidation
(e.g., PCC, Swern)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-(4-cyanophenyl)cyclohexanone.

Detailed Experimental Protocol (Adapted from a General
Method)
This protocol is an adapted procedure based on general methods for the synthesis of

substituted cyclohexanones and should be optimized for specific laboratory conditions.

Step 1: Catalytic Hydrogenation of 4-Cyanophenol

Reaction Setup: To a high-pressure hydrogenation vessel, add 4-cyanophenol (1 equivalent)

and a suitable solvent such as ethanol or ethyl acetate.

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with

hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g.,

50-80 °C).

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer

Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully

vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the

catalyst.

Isolation: Concentrate the filtrate under reduced pressure to obtain crude 4-

cyanocyclohexanol, which can be used in the next step without further purification or purified
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by column chromatography if necessary.

Step 2: Oxidation of 4-Cyanocyclohexanol

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude

4-cyanocyclohexanol from the previous step in a suitable organic solvent, such as

dichloromethane (DCM).

Oxidant Addition: Add an oxidizing agent, such as Pyridinium chlorochromate (PCC) or

perform a Swern oxidation. For PCC oxidation, add PCC (1.5-2 equivalents) to the solution

in portions while maintaining the temperature at 0-25 °C.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress

by TLC.

Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and

filter it through a pad of silica gel or celite to remove the chromium salts.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can

be purified by column chromatography on silica gel using a suitable eluent system (e.g., a

gradient of ethyl acetate in hexanes) to afford pure 3-(4-cyanophenyl)cyclohexanone.

Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the

synthesized compound. The following are the expected spectroscopic signatures for 3-(4-
cyanophenyl)cyclohexanone based on the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons of the cyanophenyl ring, typically in the range of δ 7.0-8.0 ppm. The

protons on the cyclohexanone ring will appear as a series of multiplets in the upfield region,

generally between δ 1.5-3.0 ppm. The protons alpha to the carbonyl group will be the most

downfield among the aliphatic protons.
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¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl

carbon around δ 200-210 ppm. The nitrile carbon will appear in the range of δ 115-125 ppm.

The aromatic carbons will resonate between δ 110-150 ppm, and the aliphatic carbons of the

cyclohexanone ring will be observed in the δ 20-50 ppm region.

Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the

molecule.

Functional Group Expected Absorption (cm⁻¹)

C≡N (Nitrile) 2220-2240 (sharp, medium intensity)

C=O (Ketone) 1705-1725 (strong, sharp)

C-H (Aromatic) 3000-3100 (weak to medium)

C-H (Aliphatic) 2850-3000 (medium to strong)

C=C (Aromatic) 1450-1600 (medium, multiple bands)

The presence of a strong absorption around 1715 cm⁻¹ is indicative of the cyclohexanone

carbonyl group, while a sharp peak around 2230 cm⁻¹ confirms the presence of the nitrile

group.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 3-(4-
cyanophenyl)cyclohexanone (C₁₃H₁₃NO), the expected exact mass can be calculated and

observed in high-resolution mass spectrometry (HRMS). The fragmentation pattern in the mass

spectrum would likely show characteristic losses of CO and other fragments related to the

cyclohexanone and cyanophenyl moieties.

Applications in Drug Discovery and Medicinal
Chemistry
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While specific biological activities of 3-(4-cyanophenyl)cyclohexanone are not extensively

documented in publicly available literature, its structural motifs are of significant interest in drug

design and development.

A Versatile Scaffold for Library Synthesis
The bifunctional nature of 3-(4-cyanophenyl)cyclohexanone makes it an attractive starting

material for the synthesis of compound libraries for high-throughput screening. The ketone can

be readily transformed into a variety of other functional groups (e.g., alcohols, amines, oximes,

hydrazones), while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an

amine, providing multiple points for diversification.

Potential as an Intermediate for Biologically Active
Molecules
The cyclohexanone scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous approved drugs and clinical candidates. Derivatives of cyclohexanone have been

investigated as inhibitors of various enzymes, including proteases and kinases. For instance,

the cyclohexanone core has been utilized in the design of inhibitors for enzymes like plasmin,

which is involved in angiogenesis.

The 4-cyanophenyl group is a well-known pharmacophore that can act as a hydrogen bond

acceptor and can be involved in dipole-dipole interactions with biological targets. It is present in

a number of drugs and is often used as a bioisostere for other functional groups. The

combination of these two valuable moieties in 3-(4-cyanophenyl)cyclohexanone suggests its

potential as a key intermediate in the synthesis of novel therapeutic agents. For example,

compounds containing a 4-cyanophenyl group attached to a heterocyclic core have

demonstrated anticancer activity.

Workflow for Exploring Biological Activity
The following workflow outlines a potential strategy for investigating the therapeutic potential of

derivatives of 3-(4-cyanophenyl)cyclohexanone.
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Caption: A generalized workflow for the exploration of 3-(4-cyanophenyl)cyclohexanone in

drug discovery.

Conclusion
3-(4-cyanophenyl)cyclohexanone is a chemical entity with considerable potential as a

building block in both medicinal chemistry and materials science. Its synthesis is achievable

through established chemical transformations, and its structure offers multiple avenues for

further chemical elaboration. While direct biological data for this specific compound is sparse,

the well-documented importance of its constituent scaffolds provides a strong rationale for its

inclusion in future drug discovery programs. This technical guide serves as a foundational
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document to encourage and facilitate further research into the synthesis, characterization, and

application of this promising molecule.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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